BenchChemオンラインストアへようこそ!

2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Computational chemistry Drug-likeness profiling ADME prediction

2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS 306979-89-5, molecular formula C20H17FN2O, molecular weight 320.37 g/mol) is a fully unsaturated pyridazin-3(2H)-one derivative bearing a 4-fluorobenzyl substituent at N-2 and a (E)-configured 4-methylstyryl group at C-6. The compound is catalogued in PubChem (CID 5708066), ChEMBL (CHEMBL1467117), and the GLASS GPCR-ligand database, where a text-mining association with the glucagon-like peptide-1 receptor (GLP1R) has been recorded.

Molecular Formula C20H17FN2O
Molecular Weight 320.367
CAS No. 306979-89-5
Cat. No. B2765230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
CAS306979-89-5
Molecular FormulaC20H17FN2O
Molecular Weight320.367
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H17FN2O/c1-15-2-4-16(5-3-15)8-11-19-12-13-20(24)23(22-19)14-17-6-9-18(21)10-7-17/h2-13H,14H2,1H3/b11-8+
InChIKeyAAMSNXJTQPSNDL-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS 306979-89-5): Structural Identity and Baseline Physicochemical Profile for Procurement Decision-Making


2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (CAS 306979-89-5, molecular formula C20H17FN2O, molecular weight 320.37 g/mol) is a fully unsaturated pyridazin-3(2H)-one derivative bearing a 4-fluorobenzyl substituent at N-2 and a (E)-configured 4-methylstyryl group at C-6 [1]. The compound is catalogued in PubChem (CID 5708066), ChEMBL (CHEMBL1467117), and the GLASS GPCR-ligand database, where a text-mining association with the glucagon-like peptide-1 receptor (GLP1R) has been recorded [2]. No primary bioassay data are deposited in PubChem or ChEMBL for this compound, indicating that its pharmacological profile remains largely uncharacterized in the public domain [3]. Available physicochemical data include a computed XLogP3 of 3.8, a topological polar surface area (TPSA) of 32.7 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [3]. Experimental or semi-empirical values reported by chemical suppliers include a density of 1.1 ± 0.1 g/cm³, a boiling point of 477.1 ± 55.0 °C at 760 mmHg, a flash point of 242.4 ± 31.5 °C, and a refractive index of 1.581 .

2-(4-Fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (306979-89-5): Why In-Class Compounds Cannot Be Interchanged Without Evidence


The pyridazin-3(2H)-one scaffold supports diverse pharmacological activities—including anticonvulsant, phosphodiesterase IV inhibition, monoamine oxidase inhibition, and HIV-1 reverse transcriptase inhibition—yet these activities are exquisitely sensitive to the nature, position, and electronic character of the N-2 and C-6 substituents [1] [2]. Within the subclass defined by an N-2 benzyl group and a C-6 styryl group, seemingly minor structural modifications produce large shifts in potency, selectivity, and physicochemical behaviour. The target compound combines a para-fluorine electron-withdrawing substituent on the benzyl ring with a para-methyl electron-donating substituent on the styryl ring, a push-pull pattern that is absent from the most closely catalogued analog, 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone (CAS 303146-97-6), which lacks the 4-methyl group . Without head-to-head or cross-study comparative data, the substitution of any in-class analog for the target compound introduces unquantified risk in potency, target engagement, metabolic stability, and chromatographic behaviour. Procurement decisions must therefore weigh the structural uniqueness of 306979-89-5 against the complete absence of public bioactivity data for this specific compound [3].

2-(4-Fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (306979-89-5): Quantitative Differentiation Evidence Versus Selected Comparators


Computed Lipophilicity (XLogP3) Differentiation Versus the 4-Desmethyl Analog

The target compound exhibits a computed XLogP3 of 3.8 [1], indicating greater lipophilicity than its closest catalogued analog, 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone (CAS 303146-97-6), which lacks the para-methyl group on the styryl ring. Although a direct experimental log P value for the analog could not be retrieved, the single methyl-group deletion reduces the calculated log P by approximately 0.4–0.5 log units based on the Hansch π constant for an aromatic methyl substituent [2]. The higher lipophilicity of the target compound is expected to influence membrane permeability, plasma protein binding, and retention on reverse-phase chromatographic systems.

Computational chemistry Drug-likeness profiling ADME prediction

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Permeation Potential Versus Reference Thresholds

The target compound has a computed topological polar surface area (TPSA) of 32.7 Ų [1], which falls well below the commonly applied threshold of 60 Ų for predicting favourable blood-brain barrier (BBB) passive permeation and below the 90 Ų cutoff for oral absorption [2]. This value is identical to that expected for any 3(2H)-pyridazinone bearing two hydrocarbon substituents and lacking additional polar functionality, meaning the TPSA does not per se differentiate the target compound from other dibenzyl/styryl pyridazinones. However, in combination with its moderate lipophilicity (XLogP3 = 3.8), the compound satisfies the key CNS multiparameter optimisation (CNS MPO) desirability criteria, a property not guaranteed for more polar pyridazinone analogs bearing carboxyl, sulfonamide, or heteroaryl substituents [3].

CNS drug design Permeability prediction Computational ADME

Thermophysical Stability Differentiation: Boiling Point and Flash Point Versus Structural Analog Benchmark

The target compound exhibits a semi-empirically estimated boiling point of 477.1 ± 55.0 °C at 760 mmHg and a flash point of 242.4 ± 31.5 °C . These values exceed those anticipated for 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone (CAS 303146-97-6) by virtue of the target compound's higher molecular weight (320.37 vs. 306.33 g/mol) and the additional para-methyl substituent, which increases both molecular surface area and van der Waals interactions. Although direct experimental thermophysical data for the des-methyl analog are not publicly available, the boiling point increment attributable to the additional methyl group can be estimated at approximately 15–25 °C based on established group-contribution methods for aromatic compounds [1]. The high flash point further indicates that the compound is not readily flammable under ambient conditions, simplifying storage and handling relative to lower-molecular-weight pyridazinone analogs with greater volatility.

Thermal analysis Process chemistry Safety assessment

Structural Uniqueness Within the Benzyl-Styryl Pyridazinone Subseries: Combinatorial Scarcity Assessment

A substructure search of the PubChem Compound database (performed 2026-05-03) indicates that fewer than five distinct compounds bear the specific combination of a 4-fluorobenzyl group at N-2 and a 4-methylstyryl group at C-6 of a 3(2H)-pyridazinone core [1]. The nearest catalogued analogs are: (i) 2-(4-fluorobenzyl)-6-styryl-3(2H)-pyridazinone (CAS 303146-97-6, missing the 4-methyl group); (ii) 2-benzyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (CAS 1164526-25-3, a dihydro analog lacking fluorine and with a saturated 4,5-bond); and (iii) 2-(2,4-dichlorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (a dichloro variant) [2]. No analog simultaneously carrying the para-fluorine on the benzyl ring and the para-methyl on the styryl ring, while retaining the fully unsaturated pyridazinone core, is indexed in PubChem. This indicates that the target compound occupies a distinct region of chemical space that has not been exhaustively explored in published structure-activity relationship (SAR) studies.

Chemical library uniqueness Structure-activity relationships Scaffold novelty

Public Bioactivity Data Scarcity: An Explicit Evidence Gap Statement

As of May 2026, neither PubChem BioAssay nor ChEMBL contains any quantitative biological activity data (IC50, Ki, EC50, % inhibition, etc.) for CAS 306979-89-5 [1] [2]. The GLASS database records a text-mining-derived association with the glucagon-like peptide-1 receptor (GLP1R), but this is an inferred, non-quantitative link with no reported binding affinity or functional activity value [3]. This contrasts with several structurally related pyridazinone subseries—notably the heterocyclic-fused PDE IV inhibitors for which IC50 values as low as 2 µM have been reported [4], and the benzothiazole-containing pyridazinone hybrids that show ED50 values of 25.10 mg/kg (MES screen) and 85.33 mg/kg (scPTZ screen) for the most active analog SS-4F [5]. The absence of comparable data for the target compound means that any assertion of differential biological activity relative to analogs cannot currently be made with quantitative confidence.

Experimental validation Bioassay screening Data transparency

2-(4-Fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone (306979-89-5): Evidence-Supported Application Scenarios for Scientific Selection


Computational Screening and Molecular Docking Campaigns Targeting CNS GPCRs

The compound's low TPSA (32.7 Ų), moderate XLogP3 (3.8), and zero hydrogen bond donors place it within the favourable CNS MPO desirability space [1]. Combined with the GLASS-derived text-mining association with GLP1R , the compound represents a structurally compact, CNS-penetrant-predicted starting point for virtual screening against class-B GPCRs. Users can employ molecular docking against the GLP1R orthosteric or allosteric sites using the PubChem-deposited 3D structure (CID 5708066), after energy minimisation with a suitable force field. Procurement for this scenario is justified by the combination of favourable in silico properties and the absence of any published ligand-GLP1R interaction data for this compound, which allows for genuinely novel results.

Analytical Reference Standard and Chromatographic Method Development for Pyridazinone Libraries

The compound's distinct retention characteristics—driven by its specific LogP of approximately 4.0 [1] and its well-defined UV chromophore from the extended styryl-pyridazinone π-system—make it suitable as an internal reference standard in reverse-phase HPLC and LC-MS method development for pyridazinone-focused compound libraries. Commercially available at 95% purity (AK Scientific, cat. 8645CH), it can serve as a system suitability check to verify column performance, mobile phase composition, and detection sensitivity over the course of library screening campaigns . Its high boiling point (477.1 °C) and low volatility further ensure stable solution concentrations during extended autosampler sequences [1].

Structure-Activity Relationship (SAR) Exploration of the 2-Benzyl-6-Styryl Pyridazinone Series

As a structurally scarce member of the 2-benzyl-6-styryl pyridazinone subseries—with <5 compounds in PubChem bearing the same substitution pattern [1]—the target compound is valuable for systematic SAR studies aiming to map the influence of para-substituent effects on biological activity. The para-fluorine (electron-withdrawing, σp = 0.06) and para-methyl (electron-donating, σp = -0.17) combination creates a defined electronic profile that can be compared with the des-methyl analog (CAS 303146-97-6) and the des-fluoro analog (CAS 1164526-25-3) to deconvolute steric versus electronic contributions to any observed biological activity. Procurement of all three compounds as a mini-series enables statistically meaningful pairwise comparisons in dose-response assays.

Novel Lead Identification for Targets with No Known Pyridazinone Ligands

The total absence of quantitative bioactivity data for this compound in public repositories [1] is, for certain discovery programs, a feature rather than a defect. Screening this compound against novel or under-explored targets (e.g., orphan GPCRs, epigenetic reader domains, or antimicrobial targets) carries a higher probability of identifying a new phenotype than screening heavily profiled, promiscuous scaffolds. The compound satisfies Lipinski's rule of five and is commercially available in multi-milligram quantities, making it suitable for high-throughput or focused-library screening without the intellectual property entanglements that often accompany well-characterised lead series.

Quote Request

Request a Quote for 2-(4-fluorobenzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.